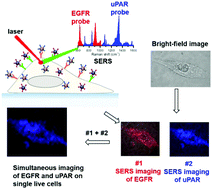Surface-enhanced Raman spectroscopy (SERS) nanoprobes for ratiometric detection of cancer cells†
Journal of Materials Chemistry B Pub Date: 2018-12-19 DOI: 10.1039/C8TB02828A
Abstract
We report a ratiometric strategy for detection of different types of breast cancer cells by surface-enhanced Raman spectroscopy (SERS), which simultaneously quantifies the levels of dual biomarkers distinctly expressed on cancer cells to consequently achieve their expression ratio. Two SERS nanoprobes that are encoded with distinct SERS signatures are conjugated with urokinase plasminogen activation receptor (uPAR)- and epidermal growth factor receptor (EGFR)-targeting peptides. The SERS imaging of single live cells can accurately quantify the cellular biomarker expression difference from the SERS intensity ratio and is further employed for cancer cell screening. The results show that MDA-MB-231 and MCF-7 exhibit distinct expression of the uPAR and EGFR and they can be respectively discriminated by the intensity ratio of SERS signals from uPAR- and EGFR-targeting SERS nanoprobes. The ratiometric strategy permits background-free SERS detection of cancer cells and dramatically improves the signal-to-noise ratio of targeted cellular SERS imaging, thus enabling accurate cancer cell screening without the need for additional references. It is believed that the present ratiometric method should be a promising avenue for breast cancer diagnostics and screening, which can be easily extended for detection of other cancer cell types.


Recommended Literature
- [1] Colloidal lithography with crosslinkable particles: fabrication of hierarchical nanopore arrays
- [2] Imides: forgotten players in the Ugi reaction. One-pot multicomponent synthesis of quinazolinones†
- [3] Size dependence of ultrafast charge dynamics in monodisperse Au nanoparticles supported on TiO2 colloidal spheres†
- [4] Spectral multitude and spectral dynamics reflect changing conjugation length in single molecules of oligophenylenevinylenes†
- [5] Nucleation-controlled vacancy formation in light-emitting wide-band-gap oxide nanocrystals in glass
- [6] Contents list
- [7] Hydrocinnamic acid produced by Enterobacter xiangfangensis impairs AHL-based quorum sensing and biofilm formation in Pseudomonas aeruginosa†
- [8] Development of a Ba–CoCe catalyst for the efficient and stable decomposition of ammonia†
- [9] Thickness-dependent resistive switching in black phosphorus CBRAM†
- [10] Fluorescent carbon quantum dots, capacitance and catalysis active porous carbon microspheres from beer†










